molecular formula C21H21N3O2S B2947654 (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide CAS No. 320421-35-0

(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide

Cat. No.: B2947654
CAS No.: 320421-35-0
M. Wt: 379.48
InChI Key: NRZZMIPVZKXSIL-UHFFFAOYSA-N
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Description

(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide is a chemical compound with a unique structure that combines a pyrimidine ring, a morpholine ring, and a phenyl sulfoxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide typically involves the reaction of 2-phenyl-4-pyrimidinylmethyl chloride with morpholine, followed by oxidation with an appropriate oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfoxide group. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

    Reduction: The sulfoxide group can be reduced back to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone.

    Reduction: (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide involves its interaction with molecular targets such as enzymes or receptors. The sulfoxide group can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The pyrimidine ring may also play a role in binding to specific sites on proteins or nucleic acids, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfide
  • (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone
  • 2-Phenyl-4-pyrimidinylmethyl morpholine

Uniqueness

(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide is unique due to the presence of the sulfoxide group, which imparts distinct chemical and biological properties. This group can undergo various transformations, making the compound versatile for different applications. Additionally, the combination of the morpholine and pyrimidine rings provides a scaffold that can interact with a wide range of biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

4-[6-(benzenesulfinylmethyl)-2-phenylpyrimidin-4-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-27(19-9-5-2-6-10-19)16-18-15-20(24-11-13-26-14-12-24)23-21(22-18)17-7-3-1-4-8-17/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZZMIPVZKXSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)CS(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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